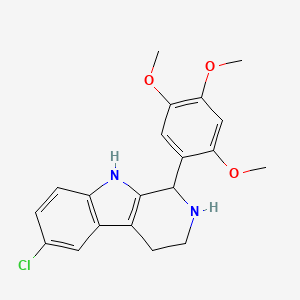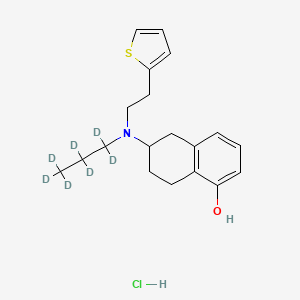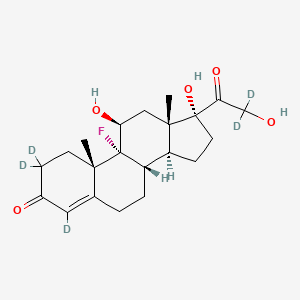
KRAS G12D inhibitor 12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12D inhibitor 12 is a novel small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). This mutation results in constitutively active signaling pathways, including the ERK and PI3K pathways, which drive cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12D inhibitor 12 involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds with high binding affinity and specificity . The synthetic route typically includes the formation of a salt bridge with the Asp12 residue of the KRAS G12D mutant . The preparation method involves multiple steps, including molecular docking, scoring techniques, and molecular dynamics simulations to ensure the stability and conformational changes of the inhibitor-KRAS G12D complexes .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing the synthesis process to ensure high yield and purity. The production involves large-scale synthesis and purification techniques to obtain the desired compound in sufficient quantities for clinical and research applications .
化学反応の分析
Types of Reactions: KRAS G12D inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and specificity for the KRAS G12D mutant .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity for the KRAS G12D mutant. These modifications aim to improve the compound’s efficacy in inhibiting the KRAS G12D mutation .
科学的研究の応用
KRAS G12D inhibitor 12 has significant scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationship of small molecule inhibitors targeting the KRAS G12D mutation . In biology, it helps elucidate the molecular mechanisms underlying KRAS-driven oncogenesis . In medicine, this compound shows promise as a targeted therapy for cancers harboring the KRAS G12D mutation, particularly pancreatic ductal adenocarcinoma .
作用機序
KRAS G12D inhibitor 12 exerts its effects by binding to the KRAS G12D mutant, preventing downstream signaling through the inhibition of nucleotide exchange and binding of downstream effector RAF1 . This binding disrupts the KRAS-CRAF interaction, leading to the inhibition of cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells . The compound’s mechanism of action involves both cell-autonomous and non-cell-autonomous effects on the tumor microenvironment, including changes in fibroblasts, matrix, and macrophages .
類似化合物との比較
KRAS G12D inhibitor 12 is unique compared to other similar compounds due to its high selectivity and potency for the KRAS G12D mutation. Similar compounds include MRTX1133, which also targets the KRAS G12D mutation and has shown promising results in preclinical studies . Other KRAS inhibitors, such as sotorasib and adagrasib, target the KRAS G12C mutation and have been approved for the treatment of non-small cell lung cancer . this compound stands out due to its specific targeting of the KRAS G12D mutation, making it a valuable addition to the arsenal of targeted therapies for KRAS-driven cancers .
特性
分子式 |
C23H21ClFN5O3 |
|---|---|
分子量 |
469.9 g/mol |
IUPAC名 |
[(2S)-aziridin-2-yl]-[(7R)-12-chloro-13-(2-fluoro-6-hydroxyphenyl)-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]methanone |
InChI |
InChI=1S/C23H21ClFN5O3/c24-20-13(18-14(25)2-1-3-17(18)31)8-15-19-21(20)33-7-4-12-10-29(23(32)16-9-26-16)5-6-30(12)22(19)28-11-27-15/h1-3,8,11-12,16,26,31H,4-7,9-10H2/t12-,16+/m1/s1 |
InChIキー |
PIPHVUBZMLKXGQ-WBMJQRKESA-N |
異性体SMILES |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4[C@H]1CN(CC4)C(=O)[C@@H]5CN5)C6=C(C=CC=C6F)O)Cl |
正規SMILES |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4C1CN(CC4)C(=O)C5CN5)C6=C(C=CC=C6F)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)

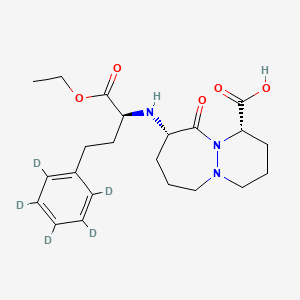
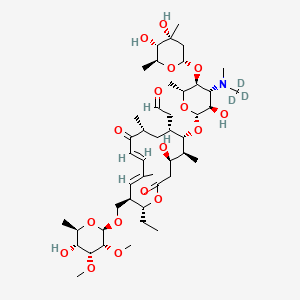
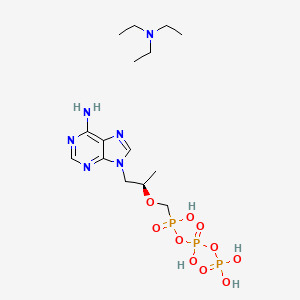
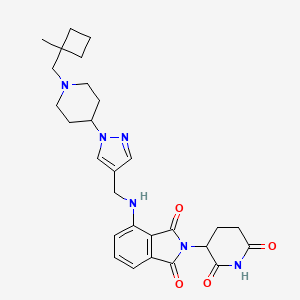
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
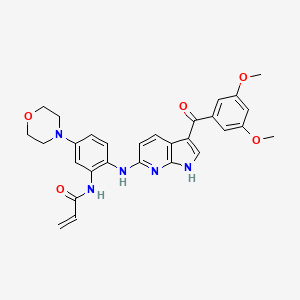

![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
